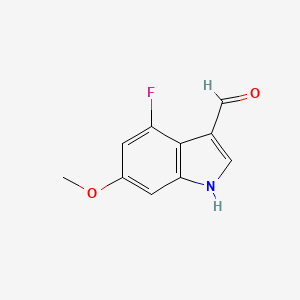

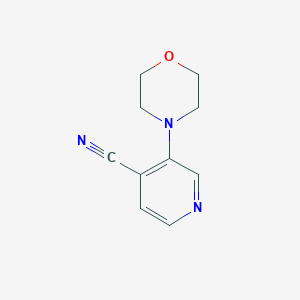

7-氟-1,3-二甲基-1H-吲哚

描述

7-Fluoro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The empirical formula is C8H6FN and the molecular weight is 135.14 .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with a fluorine atom attached to the 7th carbon atom in the indole ring system .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been reported .Physical And Chemical Properties Analysis

7-Fluoro-1H-indole is a solid with a melting point of 60-65 °C . It is soluble in methanol . The empirical formula is C8H6FN and the molecular weight is 135.14 .科学研究应用

与吲哚衍生物的反应

一项研究调查了氟代烷磺酰叠氮化物与不同吲哚衍生物(包括 1,3-二甲基吲哚)的反应。在室温下用 1,4-二氧六环处理氟代烷磺酰叠氮化物和 1,3-二甲基吲哚,得到中等至良好的产率的氟代烷磺酰亚胺。这项研究阐明了氟代吲哚化合物在合成化学中的潜在反应性和应用(He 和 Zhu,2005)。

HIV-1 附着抑制剂

另一项研究发现了一种新型 HIV-1 附着抑制剂,它会干扰 HIV 表面蛋白 gp120 与宿主细胞受体 CD4 之间的相互作用。口服时,吲哚化合物的 4-氟衍生物在几种动物模型中表现出显着增强的效力和生物利用度。这突出了氟代吲哚在开发新的 HIV 治疗剂中的潜力(Wang 等人,2003)。

放射性药物合成

氟-18 标记的吲哚衍生物已被开发为成像大脑中与阿尔茨海默病相关的 tau 蛋白的有效剂。报道了一种合成这些化合物的一步简化方法,表明氟代吲哚衍生物在诊断成像和神经科学领域的重要性(Shoup 等人,2013)。

抗菌和抗炎活性

对源自氟代和硝基吲哚-碳酰肼的杂环的研究证明了中等到良好的抗菌、抗炎和抗增殖活性。这表明氟代吲哚在开发具有潜在治疗益处的新药理剂中的适用性(Narayana 等人,2009)。

安全和危害

未来方向

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. They are versatile building blocks in synthesis, providing access to diverse heterocycles. Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .

属性

IUPAC Name |

7-fluoro-1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOALZHGCQYZJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,3-dimethyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

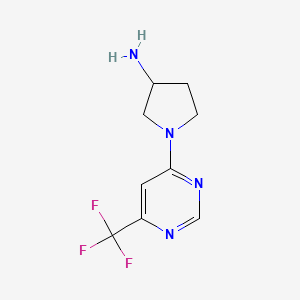

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

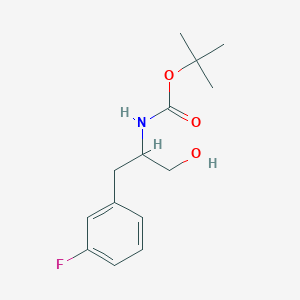

![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)

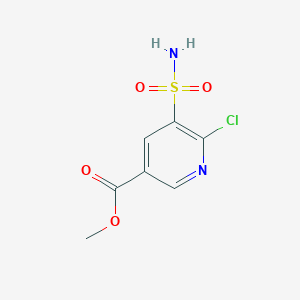

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)

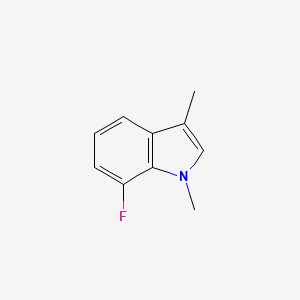

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)